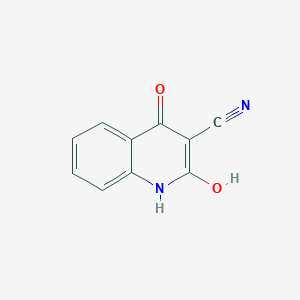

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Description

Properties

IUPAC Name |

4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-9(13)6-3-1-2-4-8(6)12-10(7)14/h1-4H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRUFISVDCIBAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)N2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50715930 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15000-43-8 | |

| Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50715930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History and Discovery of Quinoline-3-carbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline core, a bicyclic aromatic heterocycle, has long been a cornerstone of medicinal chemistry, owing to its presence in a vast array of natural products and synthetic bioactive molecules. Among its numerous derivatives, the quinoline-3-carbonitrile scaffold has emerged as a particularly fruitful area of research and development. The strategic placement of the nitrile group at the 3-position profoundly influences the molecule's electronic properties and serves as a versatile chemical handle for further functionalization, paving the way for the discovery of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of quinoline-3-carbonitriles. We will traverse the classical foundations of quinoline synthesis, explore the pivotal adaptations that enabled the introduction of the 3-cyano moiety, and delve into the modern, highly efficient multicomponent reactions that have revolutionized access to this important class of compounds. Furthermore, this guide will illuminate the key discoveries that have established quinoline-3-carbonitriles as a privileged scaffold in drug discovery, with a focus on their roles as kinase inhibitors and antibacterial agents.

A Historical Perspective: From Coal Tar to a Cornerstone of Synthesis

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated the parent compound from coal tar.[1][2] This discovery marked the entry of a new class of heterocyclic compounds into the world of chemistry. For several decades, coal tar remained the primary source of quinoline.[2] However, the burgeoning field of synthetic organic chemistry in the late 19th century soon provided rational laboratory methods for its construction, laying the groundwork for the systematic exploration of its derivatives.

A flurry of seminal discoveries in the 1880s established the foundational pillars of quinoline synthesis. These "named reactions," developed by pioneers like Skraup, Friedländer, and Combes, provided chemists with the tools to construct the quinoline ring system from readily available starting materials.[1][3][4][5][6]

-

The Skraup Synthesis (1880): This often vigorous reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent to produce the parent quinoline.[1]

-

The Friedländer Synthesis (1882): In this versatile method, a 2-aminobenzaldehyde or a 2-aminobenzoketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl, under acidic or basic conditions, to yield a substituted quinoline.[4][6]

-

The Combes Synthesis (1888): This acid-catalyzed reaction involves the condensation of an aniline with a 1,3-dicarbonyl compound to form a β-amino-α,β-unsaturated ketone, which then undergoes cyclization to afford a quinoline.[1][3][5][7]

These classical methods, while groundbreaking for their time, often suffered from harsh reaction conditions, limited substrate scope, and low yields. Nevertheless, they provided the fundamental understanding of quinoline formation that would be built upon for generations to come.

The Emergence of a Key Functionality: The 3-Cyano Group

The introduction of a carbonitrile (cyano) group at the 3-position of the quinoline ring marked a significant step in the evolution of this scaffold's utility in medicinal chemistry. The nitrile group is a powerful electron-withdrawing group, which modulates the electronic properties of the quinoline ring system. More importantly, it is a versatile synthetic handle that can be readily transformed into other functional groups, such as carboxylic acids, amides, and amines, providing access to a diverse range of derivatives.

While pinpointing the absolute first synthesis of a quinoline-3-carbonitrile is challenging from the available historical literature, early adaptations of classical methods likely provided the initial entries into this class of compounds. For instance, the Friedländer synthesis, with its reliance on a component with an active methylene group, could in principle be adapted to use a reactant like malononitrile, which would introduce the cyano group at the 3-position.

A significant leap forward in the synthesis of highly functionalized quinoline-3-carbonitriles, particularly the 2-amino substituted variants, came with the advent of multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a one-pot procedure to form a complex product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[8]

The Rise of Multicomponent Reactions for Quinoline-3-carbonitrile Synthesis

The application of MCRs to the synthesis of quinoline-3-carbonitriles has become a dominant strategy in modern organic chemistry. A particularly prominent and widely utilized MCR for this purpose is a variation of the Friedländer synthesis, often referred to as a four-component reaction involving an aniline, an aldehyde, a C-H activated acid like malononitrile, and a catalyst.

This powerful reaction allows for the rapid and efficient construction of polysubstituted 2-amino-4-arylquinoline-3-carbonitriles. The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the aniline, and subsequent intramolecular cyclization and aromatization.

Caption: A simplified workflow for the multicomponent synthesis of 2-amino-4-arylquinoline-3-carbonitriles.

Discovery of Biological Activity: A Scaffold for Therapeutic Intervention

The exploration of the biological activities of quinoline derivatives has a rich history, with quinine being one of the first effective treatments for malaria.[9] As synthetic methodologies for quinolines became more sophisticated, a vast chemical space of derivatives was opened up for pharmacological investigation. Quinoline-3-carbonitriles have proven to be a particularly valuable scaffold in this endeavor, exhibiting a wide range of biological activities.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The quinoline-3-carbonitrile scaffold has emerged as a promising framework for the design of potent and selective kinase inhibitors.

The 2-aminoquinoline-3-carbonitrile moiety, in particular, has been identified as a key pharmacophore in a number of kinase inhibitors.[2][10][11] The amino group can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor, allowing for specific interactions with the hinge region of the kinase active site. The 3-cyano group can also participate in hydrogen bonding and other interactions, contributing to binding affinity and selectivity.

Caption: Key interactions of the 2-aminoquinoline-3-carbonitrile scaffold with a kinase active site.

Antibacterial Agents: A New Front in the Fight Against Resistance

The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Quinoline derivatives have a long history as antibacterial agents, with the fluoroquinolones being a prominent class of antibiotics. More recently, quinoline-3-carbonitrile derivatives have shown promise as a new class of antibacterial compounds.[12]

Studies have demonstrated that certain quinoline-3-carbonitrile derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.[13] The mechanism of action of these compounds is an active area of research, with some evidence suggesting that they may target bacterial DNA gyrase, an essential enzyme involved in DNA replication.[10]

Key Synthetic Methodologies: Experimental Protocols

To provide a practical understanding of the synthesis of quinoline-3-carbonitriles, this section details representative experimental protocols for both a classical and a modern approach.

Classical Approach: The Friedländer Annulation

The Friedländer synthesis provides a foundational method for the construction of the quinoline ring system. While not originally designed for the synthesis of 3-cyano derivatives, it can be adapted for this purpose.

Protocol: Synthesis of a Substituted Quinoline-3-carbonitrile via Friedländer Annulation

-

Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of a 2-aminobenzophenone derivative in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: To the stirred solution, add 1.1 equivalents of malononitrile and a catalytic amount of a base (e.g., piperidine) or an acid (e.g., p-toluenesulfonic acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of catalyst (acid or base) can influence the reaction rate and yield, depending on the specific substrates. The use of a reflux condenser is necessary to prevent the loss of volatile solvents and reactants at elevated temperatures. TLC is a crucial technique for monitoring the consumption of starting materials and the formation of the product, allowing for the determination of the optimal reaction time.

Modern Approach: A Multicomponent Synthesis

Multicomponent reactions offer a highly efficient and atom-economical route to complex molecules like quinoline-3-carbonitriles.

Protocol: One-Pot, Three-Component Synthesis of a 2-Amino-4-arylquinoline-3-carbonitrile

-

Reactant Mixture: To a microwave-safe reaction vessel, add 1 equivalent of an aniline, 1 equivalent of an aromatic aldehyde, and 1 equivalent of malononitrile in a minimal amount of a suitable solvent (e.g., ethanol or water).[14]

-

Catalyst Addition: Add a catalytic amount of an appropriate catalyst, such as L-proline or a Lewis acid.[14]

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a predetermined temperature and time. Monitor the internal pressure to ensure it remains within safe limits.

-

Isolation and Purification: After the reaction is complete, cool the vessel to room temperature. The product often precipitates from the reaction mixture and can be collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the product can be isolated by extraction and purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times compared to conventional heating methods. The use of a catalyst is essential to facilitate the tandem reactions involved in the multicomponent synthesis. The choice of solvent can impact the reaction efficiency and the ease of product isolation. Water is often an excellent "green" solvent for these reactions.

Data Presentation: A Comparison of Synthetic Approaches

| Method | Reactants | Conditions | Advantages | Disadvantages |

| Friedländer Annulation | 2-Aminobenzophenone, Malononitrile | Thermal, Acid or Base Catalysis | Well-established, conceptually simple | Often requires harsh conditions, moderate yields |

| Multicomponent Reaction | Aniline, Aldehyde, Malononitrile | Microwave, Catalysis | High efficiency, atom economy, rapid, diversity-oriented | May require optimization of catalyst and conditions |

Conclusion and Future Outlook

The journey of quinoline-3-carbonitriles, from their conceptual origins in classical quinoline synthesis to their current status as a privileged scaffold in drug discovery, is a testament to the power of synthetic innovation. The development of efficient and versatile synthetic methods, particularly multicomponent reactions, has been instrumental in unlocking the therapeutic potential of this remarkable class of compounds. As our understanding of the biological targets of quinoline-3-carbonitrile derivatives continues to grow, we can anticipate the design and synthesis of even more potent and selective drug candidates for a wide range of diseases. The future of quinoline-3-carbonitrile chemistry will likely focus on the development of even more sustainable and efficient synthetic methodologies, the exploration of novel biological activities, and the translation of promising lead compounds into clinically effective therapeutics.

References

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

-

Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC - NIH. (URL: [Link])

-

Synthesis of quinolines - Organic Chemistry Portal. (URL: [Link])

-

Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (URL: [Link])

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. (URL: [Link])

-

Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - ResearchGate. (URL: [Link])

-

(PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (URL: [Link])

-

(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (URL: [Link])

-

Advances in polymer based Friedlander quinoline synthesis - ResearchGate. (URL: [Link])

-

Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile - Connect Journals. (URL: [Link])

-

Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC - NIH. (URL: [Link])

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (URL: [Link])

-

Greener one pot synthesis of 2-amino-4-arylquinoline-3- carbonitriles in neat water under microwaves - Sciforum. (URL: [Link])

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (URL: [Link])

-

Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (URL: [Link])

-

Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (URL: [Link])

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (URL: [Link])

-

Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - NIH. (URL: [Link])

-

Combes quinoline synthesis | Request PDF - ResearchGate. (URL: [Link])

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. (URL: [Link])

-

CS gas - Wikipedia. (URL: [Link])

-

Combes Quinoline Synthesis. (URL: [Link])

-

Friedländer synthesis - Wikipedia. (URL: [Link])

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (URL: [Link])

-

Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed. (URL: [Link])

-

Combe's synthesis of quinoline || detailed mechanism - YouTube. (URL: [Link])

-

The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

Sources

- 1. One moment, please... [iipseries.org]

- 2. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combes Quinoline Synthesis [drugfuture.com]

- 6. organicreactions.org [organicreactions.org]

- 7. youtube.com [youtube.com]

- 8. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic organic compound that has garnered significant interest within the scientific community. As a derivative of the versatile 4-hydroxy-2-quinolone scaffold, it possesses a unique combination of functional groups—a hydroxyl, a lactam, and a nitrile—that impart a rich chemical reactivity and a wide spectrum of potential biological activities. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, reactivity, and potential applications, with a particular focus on its relevance in medicinal chemistry and drug discovery. The quinoline core is a prominent feature in numerous natural products and synthetic pharmaceuticals, known to exhibit a broad range of biological effects, including antimicrobial and anticancer properties.[1][2] The strategic placement of the cyano group at the 3-position offers a valuable handle for further chemical modifications, making this compound an attractive starting material for the synthesis of more complex molecular architectures.[3]

Molecular Structure and Tautomerism

The chemical structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a dihydropyridinone ring.

Caption: Chemical Structure of the Topic Compound

An important characteristic of the 4-hydroxy-2-quinolone scaffold is its existence in tautomeric forms. The molecule can exist in equilibrium between the 4-hydroxy-2-oxo form and the 2,4-dihydroxy form, with the former generally being the more stable tautomer.[4] This equilibrium is influenced by factors such as the solvent and pH.[2]

Caption: Tautomeric equilibrium of the 4-hydroxy-2-quinolone core.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimental values for the title compound are not widely reported and some of the data presented is based on high-quality computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₂ | [5] |

| Molecular Weight | 186.17 g/mol | [5] |

| Appearance | Solid powder (predicted) | |

| Melting Point | Not available | |

| Solubility | Soluble in DMSO | [6] |

| pKa | Not available |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the fused benzene ring, typically in the range of δ 7.0-8.0 ppm. A broad singlet corresponding to the N-H proton of the lactam is also anticipated, as well as a signal for the hydroxyl proton, which may be broad and exchangeable with D₂O.

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the lactam is expected to resonate downfield, typically around δ 160-165 ppm. The carbon of the nitrile group will also have a characteristic chemical shift.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include a broad O-H stretching vibration, an N-H stretching band, a sharp C≡N stretching vibration for the nitrile group, and a strong C=O stretching absorption for the lactam carbonyl.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.17 g/mol ).

Synthesis

The synthesis of this compound can be achieved through multi-step reaction sequences, often starting from readily available aniline or anthranilic acid derivatives. A common strategy involves the cyclization of an appropriately substituted precursor. While a specific protocol for the title compound is not detailed in the provided search results, a general and adaptable synthetic approach based on the synthesis of related 4-hydroxy-2-quinolones is the Conrad-Limpach-Knorr reaction.[7] This involves the condensation of an aniline with a β-ketoester or a malonic ester derivative, followed by a thermal or acid-catalyzed cyclization.

A plausible synthetic route is outlined below:

Caption: A potential synthetic pathway to the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.5 eq).

-

Heat the mixture at a high temperature (typically 180-250 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the crude product is purified, often by recrystallization from a suitable solvent like ethanol, to yield the cyclized ethyl ester intermediate.

Step 2: Synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

-

Suspend the ethyl ester from Step 1 in a suitable solvent such as ethanol.

-

Add an excess of aqueous ammonia or bubble ammonia gas through the solution.

-

Heat the mixture under reflux for several hours until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture and collect the precipitated amide by filtration. Wash with cold ethanol and dry under vacuum.

Step 3: Synthesis of this compound

-

In a dry flask under an inert atmosphere, suspend the amide from Step 2 in a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

-

Heat the mixture gently for a short period. The reaction is often exothermic and should be controlled.

-

After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

-

The solid product is collected by filtration, washed thoroughly with water, and dried. Further purification can be achieved by recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its multiple functional groups. The 4-hydroxy-2-quinolone core is known to undergo both electrophilic and nucleophilic substitution reactions.[2]

Caption: Overview of the reactivity of the title compound.

-

Electrophilic Aromatic Substitution: The fused benzene ring can undergo electrophilic substitution reactions such as halogenation and nitration. The position of substitution will be directed by the existing substituents.

-

Reactions at the Hydroxyl and Amide Groups: The hydroxyl group can undergo O-alkylation and O-acylation. The amide nitrogen can be N-alkylated under appropriate basic conditions.

-

Reactivity of the Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine or participate in cycloaddition reactions.

Potential Applications

Derivatives of the 4-hydroxy-2-quinolone scaffold have shown a wide array of biological activities, suggesting that this compound could be a valuable lead compound in drug discovery.

-

Antimicrobial Agents: Numerous 4-hydroxy-2-quinolone derivatives have demonstrated antibacterial and antifungal properties.[1] The title compound and its derivatives could be explored for their potential as novel antimicrobial agents.

-

Anticancer Agents: The quinolone scaffold is present in several anticancer drugs.[8] The ability to functionalize the 3-position via the nitrile group provides a route to a diverse library of compounds for screening against various cancer cell lines.

-

Enzyme Inhibitors: The structural features of this molecule make it a candidate for targeting various enzymes. For instance, related 3-cyanoquinoline derivatives have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are implicated in cancer and other diseases.[3]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Harmful if swallowed

-

Harmful in contact with skin

-

Causes skin irritation

-

Causes serious eye irritation

-

Harmful if inhaled

-

May cause respiratory irritation

Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically versatile molecule with significant potential in medicinal chemistry and materials science. Its rich chemical reactivity, stemming from the interplay of its hydroxyl, lactam, and nitrile functionalities, allows for the generation of diverse molecular libraries. While further experimental characterization is needed to fully elucidate its physicochemical properties and biological activity profile, the existing literature on related compounds strongly suggests that it is a promising scaffold for the development of novel therapeutic agents and functional materials.

References

-

Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. (2025). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC - NIH. (2020). Retrieved from [Link]

-

Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis - ResearchGate. (2014). Retrieved from [Link]

-

Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties - MDPI. (2020). Retrieved from [Link]

-

(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from [Link]

-

A Convenient Method for the Preparation of 4-Hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives - Sci-Hub. (2006). Retrieved from [Link]

-

(PDF) 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides - ResearchGate. (2007). Retrieved from [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025). Retrieved from [Link]

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025). Retrieved from [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. (n.d.). Retrieved from [Link]

- US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents. (1951).

-

3-Cyano-4-hydroxy-2-oxobutanoic acid | C5H5NO4 | CID 54481615 - PubChem. (n.d.). Retrieved from [Link]

-

Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC - NIH. (n.d.). Retrieved from [Link]

-

(PDF) Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations - ResearchGate. (2015). Retrieved from [Link]

-

Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives - Iranian Journal of Pharmaceutical Research. (2022). Retrieved from [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [cymitquimica.com]

- 6. medkoo.com [medkoo.com]

- 7. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities[v1] | Preprints.org [preprints.org]

- 8. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxy-2-quinolones

Abstract

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2] The chemical behavior, biological activity, and pharmaceutical properties of these molecules are intrinsically linked to a fascinating and often complex phenomenon: tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibria in 4-hydroxy-2-quinolones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the primary tautomeric forms, the physicochemical factors governing their equilibrium, and the robust analytical methodologies required for their characterization.

The Principle of Tautomerism in 4-Hydroxy-2-quinolones

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[3][4] For the 4-hydroxy-2-quinolone core, this dynamic equilibrium is of paramount importance as it dictates the molecule's shape, hydrogen bonding capabilities, and electronic distribution, all of which are critical for molecular recognition and biological function.

Theoretically, 4-hydroxy-2-quinolone can exist in several tautomeric forms, but in practice, the equilibrium is dominated by two primary structures: the 4-hydroxy-2(1H)-quinolone (amide-enol form) and the 2,4-quinolinediol (bis-enol form).[5][6]

-

4-Hydroxy-2(1H)-quinolone (Form A): This form contains a C4-enol and a C2-amide (lactam) functionality within the heterocyclic ring. It is often referred to as the "keto" or "quinolone" form due to the presence of the carbonyl group in the amide.

-

2,4-Quinolinediol (Form B): This form is fully aromatic, featuring two hydroxyl groups at the C2 and C4 positions. It is referred to as the "enol" or "hydroxyquinoline" form.

While other tautomers are theoretically possible, the equilibrium between forms A and B is the most significant and has been the subject of extensive study.[5] The 4-hydroxy-2(1H)-quinolone form is generally the more stable and predominant tautomer in most conditions, a preference explained by the stability of the amide bond and favorable intermolecular interactions like self-association in solution.[5]

Caption: Fig. 2: Experimental workflow for tautomer characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for characterizing tautomeric equilibria in solution.

Expertise & Causality: The chemical shifts of key nuclei are highly sensitive to the local electronic environment, which differs significantly between tautomers. The ¹H NMR spectrum of the 4-hydroxy-2(1H)-quinolone form in DMSO-d₆ typically shows distinct, exchangeable signals for the N-H (around 11.2 ppm) and O-H (around 12.9 ppm) protons. [5]The absence of the N-H signal and the appearance of a second O-H signal would indicate the presence of the 2,4-quinolinediol form. Similarly, the ¹³C NMR chemical shift of C2 is a key indicator: a value around 164 ppm is characteristic of an amide carbonyl, whereas a value in the aromatic region would suggest the enol form. [5] Protocol: Quantitative ¹H NMR for Tautomer Ratio Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of the 4-hydroxy-2-quinolone derivative and dissolve it in a precise volume (e.g., 0.7 mL) of the chosen deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Internal Standard: Add a known amount of an internal standard with a sharp singlet in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5x the longest T₁ of interest) to allow for full magnetization recovery, which is critical for accurate integration.

-

Spectral Processing: Carefully phase and baseline the spectrum.

-

Integration & Calculation: Integrate the signals corresponding to non-exchangeable protons unique to each tautomer (e.g., C3-H or aromatic protons with distinct shifts). Compare these integrals to the integral of the internal standard to determine the concentration and, subsequently, the ratio of each tautomer present in the equilibrium.

Infrared (IR) and X-Ray Crystallography

These methods provide invaluable information about the structure in the solid state.

Expertise & Causality: IR spectroscopy detects the vibrational frequencies of functional groups. The 4-hydroxy-2(1H)-quinolone tautomer will exhibit a strong, characteristic C=O stretching band for the amide group, typically around 1660 cm⁻¹. [5]It will also show O-H and N-H stretching bands. The 2,4-quinolinediol form would lack the amide C=O stretch but would show prominent O-H stretching bands. X-ray crystallography provides unambiguous proof of the structure in the crystal lattice, serving as the gold standard for solid-state characterization. [7] Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and collecting a background spectrum.

-

Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the spectrum, typically co-adding 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Analysis: Identify key vibrational bands. The presence or absence of the amide C=O stretch around 1660 cm⁻¹ is the most diagnostic feature for distinguishing the primary tautomers.

Implications for Drug Discovery and Development

A thorough understanding of tautomerism is not a trivial pursuit; it is fundamental to the successful development of drugs based on the 4-hydroxy-2-quinolone scaffold.

-

Molecular Recognition: The tautomer that exists at the physiological site of action is the one that interacts with the biological target (e.g., enzyme or receptor). Since the two main tautomers have different shapes, hydrogen bond donor/acceptor patterns, and aromatic character, they will exhibit vastly different binding affinities. [8][9]Docking studies and SAR analyses must consider the most likely bioactive tautomer.

-

Pharmacokinetics (ADME): Tautomerism directly impacts key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion.

-

Solubility: The more polar amide tautomer may have different aqueous solubility than the less polar diol form.

-

Lipophilicity (LogP): The LogP value, a measure of a drug's partitioning between lipid and aqueous phases, will differ between tautomers, affecting membrane permeability.

-

pKa: The acidity and basicity of the molecule are tautomer-dependent, influencing its ionization state at different physiological pH values.

-

Conclusion

The tautomerism of 4-hydroxy-2-quinolones is a critical, multifaceted feature that governs their chemical identity and biological function. The equilibrium between the 4-hydroxy-2(1H)-quinolone and 2,4-quinolinediol forms is a dynamic process influenced by solvent, substitution, and electronic factors. For scientists in drug discovery, a rigorous characterization of this equilibrium using a combination of high-resolution spectroscopic techniques is not just recommended—it is essential. By embracing the complexity of tautomerism, researchers can unlock the full therapeutic potential of this versatile chemical scaffold and design more effective and targeted medicines.

References

-

The tautomeric equilibriums of 4-hydroxy-2(1H)-quinolinone (1). ResearchGate. [Link]

-

Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry. ResearchGate. [Link]

-

Bardaweel, S. K., et al. (2019). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. PubMed Central. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

Tiyaboonchai, W., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules. PubMed. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Shaaban, I. A., et al. (2021). Tautomeric forms of 4-hydroxy quinoline. ResearchGate. [Link]

-

Tautomeric form of 4-quinolone (1). ResearchGate. [Link]

-

Horta, P., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. ACS Publications. [Link]

-

Horta, P., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

-

Hong, W. P., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules. PMC - NIH. [Link]

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

Kang, O.-Y., et al. (2019). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. RSC Publishing. [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. ResearchGate. [Link]

-

Kumar, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. RSC Publishing. [Link]

-

Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile for Advanced Drug Discovery

This guide provides an in-depth technical overview of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of significant interest to the scientific community. We will delve into its chemical identity, synthesis, and its pivotal role as a versatile scaffold in the landscape of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the quinolinone core structure.

Core Compound Identification and Physicochemical Properties

This compound, also known as 2,4-dihydroxyquinoline-3-carbonitrile, is a key intermediate and a foundational structure for a multitude of biologically active molecules.[1] Its unique electronic and structural features make it a privileged scaffold in medicinal chemistry.

CAS Number : 15000-43-8[2]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₆N₂O₂ | |

| Molecular Weight | 186.17 g/mol | |

| IUPAC Name | 4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile | |

| Purity | Min. 95% |

A crucial aspect of the 4-hydroxy-2(1H)-quinolone core is its existence in several tautomeric forms. The equilibrium between the keto-enol forms is a determining factor in its reactivity. Quantum chemical calculations have shown that while multiple forms are possible, the quinolone tautomers are predominant in solution, a stability conferred by self-association.[3] This dynamic nature is fundamental to its ability to interact with various biological targets.

Caption: Tautomeric equilibrium of the 4-hydroxy-2(1H)-quinolone core.

Synthesis of the 4-Hydroxy-2-quinolone Scaffold

The synthesis of the 4-hydroxy-2-quinolone core can be achieved through various methodologies. Modern approaches often prioritize efficiency, higher yields, and greener chemical processes. A notable example is the bismuth(III) chloride-catalyzed synthesis under microwave irradiation, which represents a significant improvement over classical methods that often require harsh conditions and catalysts like polyphosphoric acid or phosphorus pentoxide.[1]

The rationale for employing microwave-assisted synthesis lies in its ability to rapidly and uniformly heat the reaction mixture, leading to a significant reduction in reaction times and often cleaner product formation. Bismuth(III) chloride is an attractive catalyst due to its low toxicity, moisture stability, and cost-effectiveness, aligning with the principles of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolone Derivatives

This protocol is a general procedure for the synthesis of the 4-hydroxy-2-quinolone scaffold, which is the core of this compound.[1]

Materials:

-

β-enaminone (or substituted aniline)

-

Diethyl malonate

-

Ethanol

-

Bismuth(III) chloride (BiCl₃)

-

Ethyl acetate

-

Petroleum ether

-

Microwave reactor

-

Standard laboratory glassware and purification apparatus (filtration, column chromatography)

Procedure:

-

In a 20 mL glass tube suitable for microwave synthesis, combine a 3:1 mixture of diethyl malonate and the chosen β-enaminone in 1 mL of ethanol.

-

Add 0.2 mmol of BiCl₃ to the reaction mixture.

-

Seal the tube and subject the reaction mixture to microwave irradiation for a duration of 5 to 13 minutes.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add 5 mL of ethanol to the mixture and recover the catalyst by filtration.

-

The crude product is then purified by column chromatography using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent.

Caption: Workflow for the microwave-assisted synthesis of the 4-hydroxy-2-quinolone core.

Applications in Drug Discovery and Development

The 4-hydroxy-2-quinolone scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its broad spectrum of biological activities.[1] This versatility stems from the ease with which the core structure can be functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.

Anticancer Activity

Quinolone derivatives have been extensively investigated as potential antitumor agents.[4] Their mechanisms of action are diverse and include:

-

DNA Intercalation: The planar quinoline ring system can insert itself between the base pairs of DNA, disrupting replication and transcription processes.[5]

-

Enzyme Inhibition: These compounds have been shown to inhibit key enzymes involved in cancer progression, such as c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF).[4]

-

Induction of Apoptosis and Autophagy: Many quinolone derivatives can trigger programmed cell death (apoptosis) in cancer cells.[6] Some have also been shown to induce autophagy, a cellular self-degradation process that can, in some contexts, lead to cell death.[7]

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle, often at the G2/M phase.[6][8]

Derivatives of 2-oxo-1,2-dihydroquinoline have demonstrated significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7).[8][9]

Antimicrobial and Antiviral Activity

The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold is also a promising framework for the development of novel antimicrobial and antiviral agents.[10][11] The emergence of drug-resistant pathogens necessitates the discovery of new chemical entities with novel mechanisms of action.

Derivatives of this scaffold have been synthesized and evaluated for their antibacterial properties and as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[10][11] While some synthesized compounds have shown moderate antibacterial activity, the scaffold is considered an excellent template for further structural modifications to enhance potency.[10]

Conclusion and Future Perspectives

This compound and its parent scaffold represent a highly valuable class of compounds in medicinal chemistry. The synthetic accessibility and the wide range of biological activities, including anticancer, antibacterial, and antiviral properties, underscore their potential in addressing significant unmet medical needs. Future research should focus on leveraging computational tools for the rational design of new derivatives with improved potency and selectivity. The exploration of novel drug delivery systems for these compounds could also enhance their therapeutic efficacy. The continued investigation of the 4-hydroxy-2-quinolone core is poised to yield the next generation of innovative therapeutics.

References

-

Davarani, S. S. H., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. Iranian Journal of Pharmaceutical Research, 21(1), e124235. [Link]

-

Bardaweel, S. K., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances, 13(1), 1-10. [Link]

-

Davarani, S. S. H., et al. (2022). Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Research Square. [Link]

-

Al-Warhi, T., et al. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6529. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Ukrainets, I. V., et al. (2007). 4-Hydroxy-2-quinolones 138. Synthesis and study of structure-biological activity relationships in a series of 1-hydroxy-3-oxo-5,6-dihydro-3H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid anilides. Chemistry of Heterocyclic Compounds, 43, 1532–1539. [Link]

-

Law, S., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 19(11), 3352. [Link]

-

Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 19(19), 5644-5670. [Link]

-

Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]

-

Ukrainets, I. V., et al. (2011). 4-Hydroxy-2-quinolones. 191. Synthesis, tautomerism, and biological activity of 1-R-4-hydroxy-2-oxo1,2-dihydroquinoline-3-carboxylic acids benzimidazol-2-ylamides. Chemistry of Heterocyclic Compounds, 47, 448-458. [Link]

-

Alsayari, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Molecules, 28(13), 5035. [Link]

-

Abdou, M. M. (2011). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of Heterocyclic Chemistry, 48(1), S3323-S3347. [Link]

-

Al-Ostath, A. I., et al. (2023). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Pharmaceuticals, 16(1), 123. [Link]

-

Al-Suhaimi, K. S., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(3), 698. [Link]

-

Singh, S., & Singh, P. (2020). Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. ResearchGate. [Link]

Sources

- 1. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijmphs.com [ijmphs.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity [mdpi.com]

- 10. Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

molecular structure and spectral properties of 4-hydroxy-2(1H)-quinolone

An In-Depth Technical Guide to the Molecular Structure and Spectral Properties of 4-Hydroxy-2(1H)-quinolone

Authored by: A Senior Application Scientist

Abstract

4-Hydroxy-2(1H)-quinolone stands as a cornerstone heterocyclic scaffold, foundational to a vast array of natural products and synthetic compounds with significant pharmacological activities. Its derivatives form the basis for numerous antibacterial, antifungal, and antimalarial agents, making a thorough understanding of its intrinsic properties paramount for researchers in drug discovery and medicinal chemistry.[1][2][3] This technical guide provides a comprehensive exploration of the molecular structure, tautomeric complexity, and detailed spectral characteristics of 4-hydroxy-2(1H)-quinolone. We delve into the causality behind spectroscopic observations and present field-proven protocols for its synthesis and analysis, offering a holistic resource for both seasoned investigators and scientists new to this chemical class.

Molecular Structure and Physicochemical Properties

The Quinolone Core and the Challenge of Tautomerism

The fundamental structure of 4-hydroxy-2(1H)-quinolone is a bicyclic aromatic system where a benzene ring is fused to a pyridinone ring. However, its representation as a single static structure is a simplification. The molecule exhibits significant keto-enol tautomerism, existing as an equilibrium mixture of several forms. While theoretically up to five tautomers can be drawn, the equilibrium in solution is primarily dominated by three key structures: the 4-hydroxy-2-oxo (A), the 2-hydroxy-4-oxo (B), and the 2,4-dihydroxy (C) forms.[1]

Experimental evidence and quantum chemical calculations have shown that the keto-containing tautomers, specifically the 4-hydroxy-2(1H)-quinolone form (A), are the predominant species in solution.[1] This predominance is largely attributed to stabilization through intermolecular hydrogen bonding and self-association, which favors the oxo forms over the more aromatic dihydroxy tautomer.[1] Understanding this tautomeric balance is critical, as it dictates the molecule's reactivity, spectroscopic signature, and biological interactions.

Caption: Tautomeric equilibrium of 4-hydroxy-2(1H)-quinolone.

Core Physicochemical Data

The fundamental properties of 4-hydroxy-2(1H)-quinolone are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | [4] |

| Molar Mass | 145.16 g/mol | [4] |

| IUPAC Name | 1H-quinolin-4-one | [5] |

| Synonyms | 4-Quinolone, Kynurine, Quinolin-4-ol | [5] |

| CAS Number | 529-37-3 | [4] |

| Melting Point | 208–210 °C (406–410 °F) | [4] |

| Appearance | Powder |

Spectroscopic Characterization: An Integrated Approach

A multi-technique spectroscopic approach is non-negotiable for the unambiguous confirmation of the structure and predominant tautomer of 4-hydroxy-2(1H)-quinolone. Each technique provides a unique and complementary piece of the structural puzzle.

Caption: Workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed covalent structure. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is commonly used due to its excellent solubilizing power and its ability to reveal exchangeable protons (NH and OH).

-

¹H NMR Insights: The proton NMR spectrum provides a definitive fingerprint. The presence of distinct signals for both an N-H proton (amide) and an O-H proton (enol) strongly supports the 4-hydroxy-2(1H)-quinolone tautomer. The singlet corresponding to the C3-H is characteristic and its upfield shift is indicative of its position adjacent to two heteroatoms in the pyridinone ring.[1]

-

¹³C NMR Insights: The carbon spectrum confirms the presence of a carbonyl group (C2) and a hydroxyl-bearing carbon (C4), with characteristic downfield chemical shifts. The remaining signals correspond to the carbons of the fused benzene ring and the C3 carbon.[1]

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 7.16 - 7.83 | m | H-5, H-6, H-7, H-8 |

| Vinylic Proton | ~5.77 | s | H-3 |

| Amide Proton | ~11.18 | br s | N-H |

| Hydroxyl Proton | ~12.90 | br s | O-H |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~163.6 | C-2 |

| Hydroxyl Carbon | ~162.4 | C-4 |

| Bridgehead Carbon | ~139.1 | C-9 |

| Aromatic Carbons | 115.0 - 130.8 | C-5, C-6, C-7, C-8 |

| Bridgehead Carbon | ~122.6 | C-10 |

| Vinylic Carbon | ~98.2 | C-3 |

| Data synthesized from literature values.[1] |

Infrared (IR) Spectroscopy

-

Causality: IR spectroscopy is exceptionally sensitive to the presence of specific functional groups, particularly those with strong dipoles like C=O and O-H bonds. The observed spectrum provides direct evidence for the dominant tautomeric form.

-

Key Vibrational Bands: The spectrum of 4-hydroxy-2(1H)-quinolone is characterized by a strong absorption band for the C=O (amide) stretch, typically around 1657 cm⁻¹. A broad band in the high-frequency region (around 3360 cm⁻¹) is indicative of the O-H stretching vibration, while absorptions around 1500-1600 cm⁻¹ correspond to the aromatic C=C stretching of the quinoline core.[1] The presence of a distinct C=O band is a crucial piece of evidence against the di-enol form being dominant.

UV-Visible Spectroscopy

-

Causality: UV-Vis spectroscopy probes the electronic transitions within the conjugated π-system of the molecule. The position and intensity of absorption maxima (λ_max) are characteristic of the chromophore.

-

Spectral Features: In a polar solvent like methanol, 4-hydroxy-2(1H)-quinolone typically exhibits two major absorption bands. These are found at approximately 269 nm and 314 nm, corresponding to π→π* transitions within the extended conjugated system of the quinolone ring.[1]

Mass Spectrometry (MS)

-

Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of its elemental composition. Furthermore, the fragmentation pattern observed under techniques like Electron Ionization (EI) offers corroborating structural information.

-

Fragmentation Pattern: The EI mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 145. Common fragmentation pathways involve the loss of CO (m/z = 117) and subsequent rearrangements, which are characteristic of the quinolone skeleton.[5]

Synthesis and Experimental Protocols

A Green and Efficient Synthetic Approach

While classical methods like the Camps cyclization exist, modern synthetic chemistry prioritizes efficiency, safety, and environmental responsibility.[4] A highly effective green chemistry approach involves the microwave-assisted, bismuth chloride (BiCl₃)-catalyzed reaction of β-enaminones with diethyl malonate.[6] This method offers high yields, short reaction times, and avoids hazardous reagents.

Caption: Green synthesis workflow for 4-hydroxy-2(1H)-quinolone.

Step-by-Step Synthesis Protocol

This protocol is adapted from a validated green chemistry procedure.[6]

-

Reagent Preparation: In a dedicated microwave reaction vessel, combine the appropriate β-enaminone (1 mmol) and diethyl malonate (3 mmol) in ethanol (1-2 mL).

-

Catalyst Addition: Add bismuth(III) chloride (BiCl₃, 20 mol%) to the mixture.

-

Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture for a period of 5 to 15 minutes at a temperature and power setting optimized for the specific β-enaminone substrate.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates reaction completion.

-

Product Isolation: After completion, allow the reaction vessel to cool to room temperature. The product often precipitates from the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble byproducts. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods detailed in Section 2.

Protocol for Spectroscopic Analysis

-

NMR Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

-

NMR Data Acquisition: Acquire ¹H, ¹³C, and, if desired, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (≥400 MHz). Use standard acquisition parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

FTIR Analysis: Prepare a sample for analysis using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory. For ATR, place a small amount of the dry powder directly on the crystal. Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

UV-Vis Analysis: Prepare a dilute solution of the compound in spectroscopic grade methanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0. Record the spectrum from 200 to 600 nm.

-

MS Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., direct insertion probe for EI or electrospray ionization for LC-MS). Acquire the mass spectrum over an appropriate m/z range.

Conclusion

4-Hydroxy-2(1H)-quinolone is a molecule of profound importance whose properties are dictated by a delicate tautomeric equilibrium. An integrated analytical strategy, led by NMR spectroscopy and supported by IR, UV-Vis, and mass spectrometry, is essential for its definitive characterization. The predominance of the 4-hydroxy-2-oxo tautomer in solution is a key feature that governs its chemical behavior and biological function. By employing modern, green synthetic protocols, this vital chemical scaffold can be produced efficiently and sustainably, paving the way for the development of novel therapeutics and advanced materials.

References

-

Title: 4-Hydroxyquinoline | C9H7NO Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions Source: ResearchGate (originally published in a chemistry journal) URL: [Link]

-

Title: Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis Source: ResearchGate (originally published in a chemistry journal) URL: [Link]

-

Title: Synthesis of 4-Hydroxy-2(1H)-Quinolone Derived Chalcones, Pyrazolines and Their Antimicrobial, In Silico Antimalarial Evaluations Source: ResearchGate (originally published in Applied Biochemistry and Biotechnology) URL: [Link]

-

Title: 4-Quinolone Source: Wikipedia URL: [Link]

-

Title: Synthesis of 4-quinolones Source: Organic Chemistry Portal URL: [Link]

-

Title: BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation Source: RSC Advances, via PubMed Central URL: [Link]

-

Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: RSC Publishing (RSC Advances) URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Introduction: The Versatile Scaffold of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile

The 4-hydroxy-2-oxo-1,2-dihydroquinoline core, often referred to as a quinolinone, represents a privileged scaffold in medicinal chemistry. This heterocyclic system is a key structural component in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[1] The addition of a carbonitrile group at the 3-position further enhances the chemical diversity and therapeutic potential of these derivatives. This guide provides a comprehensive overview of the multifaceted mechanisms of action through which this compound derivatives exert their therapeutic effects, with a focus on their applications as anti-HIV, antibacterial, anticancer, and anti-inflammatory agents. We will delve into the molecular targets, the intricacies of their interactions, and the experimental methodologies employed to elucidate these mechanisms.

Antiviral Activity: Targeting HIV-1 Integrase

A significant area of investigation for 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives has been in the development of novel anti-HIV-1 agents. The primary molecular target identified for this class of compounds is the viral enzyme, HIV-1 integrase (IN) .[1]

Mechanism of HIV-1 Integrase Inhibition

HIV-1 integrase is essential for the replication of the virus, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key steps: 3'-processing and strand transfer. Certain 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives have been shown to inhibit both of these processes.[1] The proposed mechanism of action involves the chelation of divalent magnesium ions (Mg²⁺) within the active site of the integrase enzyme. These metal ions are crucial for the catalytic activity of integrase. By binding to these ions, the quinoline derivatives effectively block the enzyme's function, thereby preventing the integration of the viral genome into the host DNA and halting viral replication.[2][3]

Below is a diagram illustrating the proposed mechanism of HIV-1 integrase inhibition.

Caption: Mechanism of HIV-1 Integrase Inhibition by Quinoline Derivatives.

Experimental Protocol: HIV-1 Integrase Strand Transfer Inhibition Assay

The following protocol outlines a common method for assessing the inhibition of the strand transfer step of HIV-1 integrase activity.[4][5]

-

Plate Preparation: Coat a 96-well plate with a donor substrate DNA solution and incubate.

-

Washing and Blocking: Aspirate the donor DNA solution, wash the wells with a wash buffer, and then add a blocking buffer to prevent non-specific binding.

-

Enzyme and Inhibitor Incubation: Add the HIV-1 integrase enzyme to the wells. Subsequently, add the this compound derivatives at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

-

Initiation of Strand Transfer: Add the target DNA to initiate the strand transfer reaction and incubate.

-

Detection: Wash the wells and add an HRP-conjugated antibody that recognizes the integrated DNA.

-

Signal Measurement: Add a substrate for the HRP enzyme and measure the resulting colorimetric or chemiluminescent signal. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the integrase activity by 50%.

Antibacterial Activity: Targeting DNA Gyrase

The quinolone scaffold is famously associated with a class of broad-spectrum antibiotics. Derivatives of this compound have also demonstrated potent antibacterial activity, with the primary target being DNA gyrase .[6]

Mechanism of DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and transcription. It introduces negative supercoils into the DNA, a process that requires ATP hydrolysis.[7] Quinolone derivatives inhibit DNA gyrase by forming a stable complex with the enzyme and the bacterial DNA. This complex traps the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to the accumulation of double-strand breaks and ultimately cell death.[8] Some derivatives specifically target the GyrB subunit of the enzyme.[6][9]

The following diagram illustrates the mechanism of DNA gyrase inhibition.

Caption: Mechanism of DNA Gyrase Inhibition by Quinoline Derivatives.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a common method to assess the inhibition of DNA gyrase supercoiling activity.[10][11]

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer (with ATP), relaxed plasmid DNA (e.g., pBR322), and the DNA gyrase enzyme.

-

Inhibitor Addition: Add the this compound derivatives at various concentrations to the reaction mixture. Include positive (known inhibitor like novobiocin) and negative (no inhibitor) controls.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

-

Data Analysis: The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control. The IC₅₀ value can be determined by quantifying the band intensities.

Anticancer Activity: Targeting Protein Kinases

The quinoline scaffold is a key component of several approved anticancer drugs that function as protein kinase inhibitors.[12] Derivatives of this compound have also been investigated for their potential as antiproliferative agents, targeting various protein kinases involved in cancer cell signaling.

Mechanism of Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Quinoline derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling pathways can lead to the inhibition of cancer cell growth and the induction of apoptosis. Key kinase targets for quinoline derivatives include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[12][13]

The following diagram illustrates the general mechanism of protein kinase inhibition.

Caption: General Mechanism of Protein Kinase Inhibition by Quinoline Derivatives.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A variety of assay formats are available to measure kinase activity and inhibition.[14][15][16] A common method is a luminescence-based assay that measures ATP consumption.

-

Reaction Setup: In a 96- or 384-well plate, set up the kinase reaction by adding the kinase enzyme, a suitable substrate, and ATP in a reaction buffer.

-

Inhibitor Addition: Add the this compound derivatives at a range of concentrations.

-

Incubation: Incubate the plate at room temperature or 30°C to allow the kinase reaction to proceed.

-

ATP Detection: Add a reagent (such as Kinase-Glo®) that contains luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP remaining in the well.

-

Luminescence Measurement: Read the luminescent signal using a plate reader.

-

Data Analysis: A decrease in kinase activity due to inhibition will result in a higher luminescent signal (more ATP remaining). The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anti-inflammatory Activity: Targeting Lipoxygenase

Chronic inflammation is implicated in a wide range of diseases. 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives have shown promise as anti-inflammatory agents through the inhibition of lipoxygenase (LOX) enzymes.

Mechanism of Lipoxygenase Inhibition

Lipoxygenases are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, such as arachidonic acid, to produce inflammatory mediators like leukotrienes.[17] By inhibiting LOX, 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives can reduce the production of these pro-inflammatory molecules, thereby exerting an anti-inflammatory effect. The exact binding mode and inhibitory mechanism can vary depending on the specific derivative and the LOX isoform.

The following diagram depicts the role of lipoxygenase in the inflammatory pathway and its inhibition.

Caption: Inhibition of the Lipoxygenase Pathway by Quinoline Derivatives.

Experimental Protocol: Lipoxygenase Inhibition Assay

A common method for assessing LOX inhibition is a spectrophotometric assay.[18][19][20]

-